4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid

Catalog No.
S12166399
CAS No.
M.F
C15H18O3
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid

Product Name

4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid

IUPAC Name

4-oxo-6-(4-propan-2-ylphenyl)hex-5-enoic acid

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-11(2)13-6-3-12(4-7-13)5-8-14(16)9-10-15(17)18/h3-8,11H,9-10H2,1-2H3,(H,17,18)

InChI Key

OPVLRABYTJJWGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)CCC(=O)O

4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid is an organic compound characterized by its unique structure, which includes a hexenoic acid backbone with a ketone functional group and an isopropyl-substituted phenyl group. This compound belongs to the class of α,β-unsaturated carboxylic acids, which are known for their reactivity and potential biological activities. The presence of the isopropyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions within biological systems.

Typical of α,β-unsaturated carbonyl compounds:

  • Addition Reactions: The double bond in the hexenoic acid moiety can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of saturated derivatives.
  • Condensation Reactions: The compound can react with amines or alcohols to form imines or esters, respectively, under appropriate conditions.
  • Oxidation: The ketone group can be further oxidized to yield carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The double bond and carbonyl functionalities can be reduced using reducing agents like lithium aluminum hydride, leading to alcohols or saturated hydrocarbons.

The synthesis of 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid can be achieved through several methods:

  • Michael Addition: A common synthetic route involves the Michael addition of an appropriate nucleophile to an α,β-unsaturated carbonyl compound followed by subsequent functionalization to introduce the isopropyl group.
  • Aldol Condensation: Another method includes aldol condensation reactions between suitable aldehydes or ketones, leading to the formation of larger carbon skeletons that can be modified to yield the target compound.
  • Grignard Reactions: Utilizing Grignard reagents for the introduction of the isopropyl substituent onto a suitable aromatic precursor can also be employed.

These methods require careful optimization of reaction conditions (such as temperature and solvent) to maximize yield and purity.

4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory diseases or cancer.
  • Agriculture: Compounds with similar structures have been explored for use as agrochemicals due to their ability to interact with plant metabolic pathways.
  • Material Science: The unique structural properties may allow for applications in developing novel materials with specific mechanical or thermal properties.

Interaction studies involving 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid are crucial for understanding its mechanism of action within biological systems. These studies typically focus on:

  • Protein Binding: Investigating how this compound interacts with target proteins can elucidate its pharmacological effects and potential side effects.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo helps predict its efficacy and safety profile.
  • Synergistic Effects: Exploring combinations with other therapeutic agents may reveal enhanced efficacy against specific disease targets.

Several compounds share structural characteristics with 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Hydroxybutyric AcidShorter chain length; hydroxyl groupInvolved in energy metabolism
4-Hydroxyphenylacetic AcidContains a hydroxyl group on a phenolic ringKnown for anti-inflammatory properties
3-Methylcrotonic AcidSimilar alkene structure; branched chainImportant in metabolic pathways
2-IsopropenylphenolIsopropenyl group on phenolAntimicrobial activity

These compounds exhibit distinct biological activities and chemical reactivities that differentiate them from 4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid while sharing similar structural features. Further comparative studies could elucidate the unique properties that make this compound particularly valuable in research and application contexts.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

246.125594432 g/mol

Monoisotopic Mass

246.125594432 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

Explore Compound Types